molecular formula C8H12O4 B13005719 cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid

cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid

Cat. No.: B13005719
M. Wt: 172.18 g/mol
InChI Key: KLGKVMMWRDYKJM-SYDPRGILSA-N
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Description

cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid, also known as cis-norpinic acid, is a chiral, saturated dicarboxylic acid with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound features a rigid cyclobutane ring, a structural motif known to impart significant conformational constraints on molecular structures. In scientific research, this chiral cis-1,3-disubstituted cyclobutane motif has been identified as a valuable building block in the synthesis of γ-peptides, where it acts as a major conformational bias element, favoring extended structures over those with strong intramolecular hydrogen bonds . The compound has a reported melting point of approximately 175 °C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this compound in a well-ventilated environment and consult its Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(1R,3S)-2,2-dimethylcyclobutane-1,3-dicarboxylic acid

InChI

InChI=1S/C8H12O4/c1-8(2)4(6(9)10)3-5(8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)/t4-,5+

InChI Key

KLGKVMMWRDYKJM-SYDPRGILSA-N

Isomeric SMILES

CC1([C@H](C[C@H]1C(=O)O)C(=O)O)C

Canonical SMILES

CC1(C(CC1C(=O)O)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the [2+2] photocycloaddition of trans-cinnamic acid derivatives, followed by hydrolysis to yield the desired dicarboxylic acid . The reaction conditions often include the use of UV light to induce the cycloaddition and subsequent hydrolysis under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of photochemical reactors and continuous flow systems can enhance the efficiency of the photocycloaddition process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation requires amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Organic Synthesis

Cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives that can be utilized in synthesizing more complex molecules.

Case Study: Synthesis of Cell-Penetrating Peptides
Recent research has demonstrated the use of derivatives of this compound in synthesizing cell-penetrating peptides (CPPs). These peptides have been shown to enhance the delivery of therapeutic agents across cell membranes, particularly for targeting protozoan diseases like Leishmaniasis. The study highlighted that the incorporation of cis-2,2-dimethylcyclobutane derivatives improved the efficacy and selectivity of drug delivery systems without inducing significant cytotoxicity in human cell lines .

Medicinal Chemistry

The compound has been explored for its potential in drug delivery systems due to its ability to form stable conjugates with pharmacologically active agents.

Case Study: Doxorubicin Conjugation
In a study involving doxorubicin, a widely used chemotherapeutic agent, researchers conjugated this drug with peptides derived from this compound. The conjugates demonstrated enhanced uptake in Leishmania donovani promastigotes compared to free doxorubicin, suggesting that these derivatives can serve as effective vectors for targeted chemotherapy .

Material Science

The compound has also been investigated for its properties as a surfactant and gelator.

Case Study: Surfactant Applications
Research indicates that derivatives of this compound can function as low molecular weight gelators (LMWGs). These compounds have been shown to gel various alcohols and biocompatible mixtures, presenting opportunities for applications in pharmaceuticals and cosmetics where controlled release and stability are crucial .

Data Tables

Application AreaSpecific Use CaseReference
Organic SynthesisBuilding block for complex organic molecules
Medicinal ChemistryDrug delivery systems for Leishmaniasis treatment
Material ScienceSurfactants and gelators in pharmaceuticals

Mechanism of Action

The mechanism of action of cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The cyclobutane ring and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Ring Size Substituents Key Properties/Applications
cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid 3211-48-1 C₈H₁₂O₄ 4-member 2,2-dimethyl; 1,3-dicarboxy High steric hindrance; synthetic building block
Cyclobutane-1,3-dicarboxylic acid 5445-51-2 C₆H₈O₄ 4-member 1,3-dicarboxy MOF construction; lower hydrophobicity
3,3-Dimethylcyclopropane-1,2-dicarboxylic acid 497-42-7 C₇H₁₀O₄ 3-member 3,3-dimethyl; 1,2-dicarboxy High acidity; asymmetric synthesis
Pinic Acid N/A C₉H₁₂O₄ Bicyclic Carboxy, methyl groups Atmospheric aerosol component

Biological Activity

Cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid (CID 12313581) is an organic compound with potential biological activities. Its structure features a cyclobutane ring substituted with two carboxylic acid groups, which contribute to its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H12O4
  • Molecular Weight : 172.18 g/mol
  • CAS Number : 3211-48-1
  • Structure : The compound is characterized by a cyclobutane ring with two carboxylic acid groups located at the 1 and 3 positions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. This interaction is crucial for its role in drug delivery systems and as a building block in peptide synthesis.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of derivatives of this compound. For instance, hybrid peptides incorporating this compound have demonstrated leishmanicidal activity against Leishmania parasites. These peptides show low cytotoxicity towards human cells while effectively targeting the parasite's unique cellular environment .

Drug Delivery Systems

This compound has been investigated as a component in drug delivery systems (DDS). Its structural rigidity allows for the formation of stable conjugates with drugs such as doxorubicin. These conjugates enhance drug solubility and facilitate intracellular delivery, improving therapeutic efficacy against cancer and parasitic infections .

Study on Leishmania Chemotherapy

A study focused on the use of peptides based on this compound as vectors for delivering doxorubicin to Leishmania donovani. The peptides exhibited concentration-dependent toxicity towards both promastigotes and amastigotes of the parasite. Notably, the γ-CT series of peptides showed higher toxicity compared to their γ-CC counterparts at elevated concentrations (≥ 25 μM). This suggests that modifications in peptide structure can significantly influence biological activity .

Peptide TypeConcentration (μM)Toxicity Level
γ-CC5Moderate
γ-CC25High
γ-CT5Moderate
γ-CT25Very High

Synthesis and Characterization

The synthesis of this compound has been explored in various studies. Its derivatives have been characterized through techniques such as NMR spectroscopy and X-ray crystallography. These studies confirm the compound's structural integrity and provide insights into its conformational properties in solution .

Q & A

Q. What are the key identifiers and synonyms for cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid?

The compound is primarily identified by its CAS Number 73550-55-7 and synonyms such as cis-1-Aminocyclobutane-1,3-dicarboxylic Acid (CACB) and cis-2,4-Methanoglutamate. These identifiers are critical for database searches and cross-referencing chemical catalogs. Ensure verification via NMR, HPLC, or mass spectrometry to confirm purity and structural integrity .

Q. What synthetic methodologies are recommended for preparing this compound?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous bicyclic dicarboxylic acids (e.g., cyclopropane derivatives) are synthesized via cyclization reactions using polyphosphoric acid (PPA) or esterification followed by hydrolysis. For cyclobutane systems, consider diisopropyl ester intermediates (e.g., diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate) as precursors, which can undergo hydrolysis under acidic or basic conditions to yield the free dicarboxylic acid .

Q. How should solubility and purification be optimized for this compound?

Structurally similar dicarboxylic acids (e.g., benzene-1,3-dicarboxylic acid derivatives) exhibit solubility in polar aprotic solvents like DMSO and methanol but limited solubility in water. Purification via recrystallization (using methanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is recommended. Confirm purity by HPLC (>90% purity threshold) .

Q. What safety protocols are essential for handling this compound?

As a research-grade chemical, avoid inhalation or skin contact. Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse affected areas with water and consult a poison control center. Store in a cool, dry environment, segregated from strong oxidizers .

Advanced Research Questions

Q. How does the compound behave under alkaline or acidic conditions?

Alkaline stability studies on arylene-linked dicarboxylic acids (e.g., benzene-1,3-dicarboxylic acid) reveal degradation in 1M NaOH at 80°C over 24 hours, monitored via NMR (e.g., disappearance of carboxylate peaks in MeOD/KOD solutions). For cis-2,2-dimethylcyclobutane derivatives, evaluate ring-opening or decarboxylation kinetics under similar conditions using FTIR or LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR : Look for cyclobutane ring proton signals at δ 1.2–2.5 ppm (CH₃ and CH₂ groups) and carboxylate carbons at δ 170–180 ppm in ¹³C NMR.
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid for retention time consistency.
  • MS : ESI-MS in negative mode should show [M-H]⁻ peaks matching the molecular weight (C₈H₁₂O₄: calculated 172.07 Da) .

Q. Can this compound serve as a monomer in polymer synthesis?

Dicarboxylic acids with rigid backbones (e.g., cyclohexane-1,4-dicarboxylic acid) are used in polyamides or polyesters. For cis-2,2-dimethylcyclobutane-1,3-dicarboxylic acid, explore copolymerization with diamines (e.g., 1,2-diaminobenzene) in polyphosphoric acid (PPA) at 150°C, monitoring molecular weight via GPC and thermal stability via TGA .

Q. What is the reactivity of the dicarboxylic acid groups in esterification reactions?

The steric hindrance from the cyclobutane ring and dimethyl groups may slow esterification. Optimize conditions using DCC/DMAP catalysis in anhydrous THF, targeting diethyl or dimethyl esters. Monitor reaction progress by FTIR (disappearance of -OH stretches at 2500–3000 cm⁻¹) .

Q. How does cyclobutane ring strain influence mechanistic pathways in cross-coupling reactions?

The ring strain (≈26 kcal/mol in cyclobutane) may enhance reactivity in photochemical [2+2] cycloadditions or transition-metal-catalyzed couplings. Compare activation energies with non-strained analogs (e.g., cyclohexane derivatives) using DFT calculations or kinetic studies .

Q. How does this compound compare to other cyclobutane dicarboxylic acids in biological assays?

While direct biological data are unavailable, structurally related cis-1-Aminocyclobutane-1,3-dicarboxylic acid (CACB) acts as a glutamate receptor modulator. For cis-2,2-dimethyl derivatives, evaluate binding affinity to metabotropic glutamate receptors (mGluRs) via competitive radioligand assays using [³H]glutamate .

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